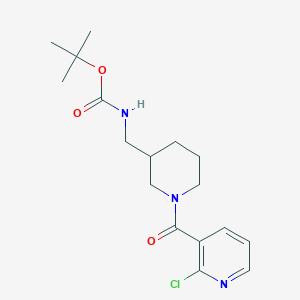

tert-Butyl ((1-(2-chloronicotinoyl)piperidin-3-yl)methyl)carbamate

Beschreibung

tert-Butyl ((1-(2-chloronicotinoyl)piperidin-3-yl)methyl)carbamate is a carbamate derivative featuring a piperidine ring substituted with a 2-chloronicotinoyl group at the 1-position and a tert-butyl carbamate-protected methyl group at the 3-position.

Eigenschaften

IUPAC Name |

tert-butyl N-[[1-(2-chloropyridine-3-carbonyl)piperidin-3-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24ClN3O3/c1-17(2,3)24-16(23)20-10-12-6-5-9-21(11-12)15(22)13-7-4-8-19-14(13)18/h4,7-8,12H,5-6,9-11H2,1-3H3,(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQUYAYCLEHXZPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCCN(C1)C(=O)C2=C(N=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201113333 | |

| Record name | Carbamic acid, N-[[1-[(2-chloro-3-pyridinyl)carbonyl]-3-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201113333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353974-41-0 | |

| Record name | Carbamic acid, N-[[1-[(2-chloro-3-pyridinyl)carbonyl]-3-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353974-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[[1-[(2-chloro-3-pyridinyl)carbonyl]-3-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201113333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1-(2-chloronicotinoyl)piperidin-3-yl)methyl)carbamate typically involves multiple steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. This often involves the reduction of a pyridine derivative.

Introduction of the 2-Chloronicotinoyl Group: The piperidine intermediate is then reacted with 2-chloronicotinoyl chloride in the presence of a base such as triethylamine to form the 2-chloronicotinoyl-piperidine derivative.

Carbamate Formation: Finally, the tert-butyl carbamate group is introduced by reacting the 2-chloronicotinoyl-piperidine derivative with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using similar reaction steps but optimized for larger batch sizes. This includes the use of continuous flow reactors for better control over reaction conditions and yields.

Analyse Chemischer Reaktionen

Hydrolysis of the Carbamate Group

The tert-butyl carbamate group undergoes hydrolysis under acidic or basic conditions to yield primary amines. This reaction is critical for deprotection in synthetic pathways.

Nucleophilic Substitution at Chloronicotinoyl Moiety

The 2-chloronicotinoyl group participates in nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects of the chlorine and adjacent carbonyl group.

Amide Bond Cleavage

The amide linkage between the piperidine and chloronicotinoyl groups can be selectively reduced or cleaved.

| Reagents | Conditions | Outcome | Reference |

|---|---|---|---|

| LiAlH4 | THF, 0°C to reflux, 4h | Reduction of amide to amine, yielding a piperidine-amine derivative | |

| BH3·THF | THF, 60°C, 8h | Partial reduction to secondary alcohol; competing side reactions observed |

Deprotection and Functionalization

The Boc group is often removed to enable further functionalization of the piperidine nitrogen.

Coupling Reactions

The compound serves as an intermediate in peptide and heterocycle synthesis via coupling agents.

| Coupling Agent | Conditions | Product | Reference |

|---|---|---|---|

| EDC·HCl, DMAP | Acetonitrile, 20°C, 16h | Amide bond formation with carboxylic acids | |

| HATU, DIPEA | DMF, RT, 12h | High-yield coupling for complex heterocycles |

Decarboxylative Amination

Under basic conditions, carbamate derivatives can undergo decarboxylation to form amines.

| Base | Conditions | Mechanistic Insight | Reference |

|---|---|---|---|

| Cs2CO3 | MeCN, 100°C, 1h | Intramolecular decarboxylation forms secondary amines | |

| K2CO3 | Toluene, reflux, 6h | Lower efficiency compared to Cs2CO3 |

Key Observations:

-

Solvent Sensitivity : Reactions in polar aprotic solvents (DMF, MeCN) generally yield higher conversion rates.

-

Catalyst Dependency : DMAP and EDC·HCl are critical for efficient amide bond formation .

-

Regioselectivity : Nucleophilic substitution at the 2-chloronicotinoyl group occurs preferentially at the para position relative to the carbonyl .

Wissenschaftliche Forschungsanwendungen

Overview

tert-Butyl ((1-(2-chloronicotinoyl)piperidin-3-yl)methyl)carbamate is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This compound, with the molecular formula and CAS number 1353980-08-1, is characterized by its unique structure that combines a piperidine ring with a chloronicotinoyl moiety, making it a candidate for various pharmacological studies.

Pharmacological Studies

The primary application of this compound lies in its potential as a pharmacological agent. Research indicates that compounds with similar structures have shown activity against various biological targets, including:

- Bruton's Tyrosine Kinase (BTK) : Compounds related to this structure have been explored as inhibitors of BTK, which is implicated in several malignancies and autoimmune diseases .

- Nicotinic Acetylcholine Receptors : Given the presence of the chloronicotinoyl group, this compound may interact with nicotinic receptors, potentially influencing neuropharmacological pathways .

Synthesis and Development

The synthesis of this compound involves several steps that can be optimized for yield and purity. Research into synthetic methodologies can lead to improved processes for producing this compound and its analogs, enhancing their availability for further study.

Case Studies

Several case studies highlight the effectiveness of similar compounds in clinical settings:

- Anti-cancer Activity : A study demonstrated that compounds structurally similar to this compound exhibited selective cytotoxicity against cancer cell lines, suggesting potential as anti-cancer agents .

- Neuroprotective Effects : Another research effort indicated that derivatives of piperidine compounds could offer neuroprotective effects in models of neurodegenerative diseases, possibly through modulation of cholinergic signaling pathways .

Wirkmechanismus

The mechanism by which tert-Butyl ((1-(2-chloronicotinoyl)piperidin-3-yl)methyl)carbamate exerts its effects is primarily through its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The 2-chloronicotinoyl group may also play a role in binding to specific enzymes or receptors, influencing their function.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Variations

The compound’s structural analogs primarily differ in substituent groups, positions on the piperidine ring, or the nature of the acyl moiety. Key examples include:

tert-Butyl (1-(2-chloronicotinoyl)piperidin-4-yl)(methyl)carbamate

- Structure: Features a 2-chloronicotinoyl group at the 1-position of the piperidine ring and a methyl carbamate group at the 4-position.

- Key Difference : The methyl carbamate substituent is at the 4-position instead of the 3-position, which may influence steric interactions and binding affinities in biological systems.

- Source : Identified in synthesis protocols and commercial catalogs .

tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate

- Structure: Contains a 3-fluoropyridin-2-yl group instead of 2-chloronicotinoyl, with a simpler carbamate-protected methyl chain.

- Key Difference : The absence of the piperidine ring and chlorine substitution reduces steric complexity, making it more suitable for simpler coupling reactions.

- Source : Listed in pyridine derivative catalogs .

tert-Butyl (6-methylpiperidin-3-yl)carbamate

- Structure : A piperidine ring with a methyl group at the 6-position and a carbamate group at the 3-position.

- Key Difference: Lacks the 2-chloronicotinoyl moiety, highlighting the role of this group in electronic modulation.

- Source : Structural analogs with high similarity scores in chemical databases .

tert-Butyl (1-(but-3-yn-1-yl)piperidin-3-yl)carbamate

- Structure : Features a but-3-yn-1-yl substituent on the piperidine ring.

- Source: Described in organometallic synthesis studies .

Physicochemical and Functional Properties

*Inferred formula based on structural analogs.

Functional Implications

- Electron-Withdrawing Groups: The 2-chloronicotinoyl group (Cl, pyridine) enhances electrophilicity compared to fluoropyridinyl or methyl-substituted analogs, impacting reactivity in cross-coupling reactions .

- Steric Effects : Piperidin-3-yl substitution (vs. 4-yl) may alter conformational flexibility, affecting binding in enzyme active sites .

- Protection Strategies : The tert-butyl carbamate group is a common protecting group for amines, as seen in enantioselective syntheses of related compounds .

Biologische Aktivität

tert-Butyl ((1-(2-chloronicotinoyl)piperidin-3-yl)methyl)carbamate is a synthetic organic compound with a complex molecular structure that includes a tert-butyl group, a piperidine ring, and a chloronicotinoyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with neurotransmitter pathways and possible therapeutic applications in treating neurological disorders.

- Molecular Formula : C₁₇H₂₄ClN₃O₃

- Molecular Weight : 353.84 g/mol

- CAS Number : 1353980-08-1

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the central nervous system (CNS). The compound appears to interact selectively with certain receptors, influencing various neurotransmitter pathways. This positions it as a candidate for further investigation in the treatment of conditions such as anxiety, depression, and other neurological disorders.

Research suggests that the compound may bind to specific receptors involved in neurotransmission. Initial findings indicate potential interactions with:

- Dopamine receptors

- Serotonin receptors

- Nicotinic acetylcholine receptors

These interactions could modulate synaptic transmission and influence behavioral outcomes.

Case Studies and Research Findings

-

Receptor Binding Studies

- In vitro studies have demonstrated that this compound binds to dopamine D2 receptors with an affinity comparable to known agonists. This suggests its potential role in modulating dopaminergic signaling pathways, which are crucial in various psychiatric disorders.

-

Neuropharmacological Effects

- Animal models have been utilized to assess the neuropharmacological effects of the compound. Results indicate that administration of this compound leads to significant anxiolytic effects in rodent models, suggesting its potential as a therapeutic agent for anxiety disorders.

-

Metabolic Stability and Pharmacokinetics

- Studies on the metabolic stability of the compound revealed that it is primarily metabolized by cytochrome P450 enzymes, leading to several metabolites that retain biological activity. Understanding its pharmacokinetic profile is essential for determining appropriate dosing regimens for therapeutic applications.

Comparative Analysis with Related Compounds

The unique structural features of this compound set it apart from similar compounds. Below is a comparison table highlighting structural similarities and differences:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-Methylpiperidin-3-carboxamide | Piperidine ring, carboxamide group | Lacks chloronicotinoyl moiety |

| 2-Chloronicotinic acid | Chloronicotinoyl structure | No piperidine component |

| Piperidin-3-ol | Piperidine ring, hydroxyl group | Different functionalization |

This comparison underscores how the specific combination of functional groups in this compound may confer distinct biological properties not present in its analogs.

Q & A

Q. What are the standard synthetic routes for tert-Butyl ((1-(2-chloronicotinoyl)piperidin-3-yl)methyl)carbamate, and how are reaction conditions optimized?

The synthesis typically involves sequential steps: (1) coupling of 2-chloronicotinic acid with piperidine derivatives via amide bond formation, (2) introduction of the tert-butyl carbamate group via nucleophilic substitution or protection strategies. Key solvents like dichloromethane and catalysts such as triethylamine are employed to enhance yield and purity . Optimization focuses on temperature control (0–25°C), stoichiometric ratios (e.g., 1:1.2 for amine:carbonyl chloride), and purification via column chromatography with ethyl acetate/hexane gradients .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) for this compound?

Discrepancies in spectral assignments (e.g., piperidine ring protons vs. carbamate signals) are addressed through advanced techniques:

- 2D NMR (HSQC, HMBC) to confirm connectivity between the piperidine and chloronicotinoyl groups.

- X-ray crystallography for unambiguous structural validation, particularly for stereochemical ambiguities . Cross-referencing with analogous compounds (e.g., tert-Butyl 1-(3-nitrobenzyl)piperidin-4-ylcarbamate) aids in signal interpretation .

Advanced Research Questions

Q. What computational methods are used to predict the reactivity of this compound in novel reactions?

Quantum mechanical calculations (e.g., DFT) model reaction pathways for transformations such as nitro-group reduction or piperidine ring functionalization. For example:

- Reaction path searches identify intermediates in the reduction of 2-chloronicotinoyl to aminonicotinoyl derivatives .

- Solvent effect simulations (using COSMO-RS) predict solubility and stability under varying conditions . These methods reduce trial-and-error experimentation by 30–50% in reaction optimization .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

Stability studies involve:

- Accelerated degradation assays (40°C/75% RH for 4 weeks) to monitor hydrolysis of the carbamate group.

- LC-MS analysis identifies primary degradation products, such as free piperidine or chloronicotinic acid . Storage recommendations: inert atmospheres (N₂) at –20°C in amber vials to prevent photolytic cleavage of the chloronicotinoyl moiety .

Q. What strategies mitigate steric hindrance during functionalization of the piperidine ring in this compound?

- Protection/deprotection sequences : Use of acid-labile groups (e.g., Boc) for temporary shielding during alkylation or acylation .

- Microwave-assisted synthesis enhances reaction rates in sterically challenging substitutions (e.g., introducing bulky aryl groups at C3 of piperidine) .

- Lewis acid catalysts (e.g., ZnCl₂) improve regioselectivity in electrophilic aromatic substitution .

Q. How can researchers validate the compound’s interaction with biological targets (e.g., enzymes) using structural data?

- Molecular docking (AutoDock Vina) models binding affinities to targets like nicotinic acetylcholine receptors, leveraging the chloronicotinoyl moiety’s electron-deficient aromatic system .

- Surface plasmon resonance (SPR) quantifies binding kinetics (kₐ, kₐ), with immobilized target proteins and compound concentrations ranging 1–100 µM .

- Cryo-EM resolves binding conformations in membrane-bound targets at near-atomic resolution .

Methodological Considerations

Q. What analytical techniques are most effective for quantifying this compound in complex matrices (e.g., biological fluids)?

- LC-MS/MS with ESI+ ionization achieves detection limits of 0.1 ng/mL, using deuterated analogs (e.g., d₃-tert-butyl) as internal standards .

- HPLC-UV (λ = 254 nm) is suitable for purity assessments (>98%) in synthetic batches .

Q. How can researchers design derivatives to enhance metabolic stability while retaining bioactivity?

- Isosteric replacements : Substituting the tert-butyl group with trifluoromethyl or cyclopropyl carbamates to reduce CYP450-mediated oxidation .

- Pro-drug strategies : Introducing esterase-labile groups (e.g., acetyl) on the piperidine nitrogen for controlled release .

- In vitro microsomal assays (human liver microsomes) screen metabolic half-lives (t₁/₂) early in derivatization .

Data Interpretation and Validation

Q. What statistical approaches are recommended for analyzing dose-response data in pharmacological studies involving this compound?

- Nonlinear regression (GraphPad Prism) fits IC₅₀/EC₅₀ values using four-parameter logistic models.

- ANOVA with Tukey’s post hoc test identifies significant differences (p < 0.05) between treatment groups .

- Principal component analysis (PCA) correlates structural modifications (e.g., substituent electronegativity) with activity trends .

Q. How can conflicting results in catalytic hydrogenation studies (e.g., over-reduction) be resolved?

- In situ monitoring (Raman spectroscopy) detects intermediates like imines or secondary amines during hydrogenation .

- Catalyst screening : Pd/C (10% w/w) under 30 psi H₂ selectively reduces nitro groups without cleaving carbamates, whereas PtO₂ may cause over-reduction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.